(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one
Overview
Description
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one is a synthetic compound known for its unique structure and potential biological activities. This compound is part of a broader class of molecules that have been studied for their antioxidant and anti-inflammatory properties. The presence of furan rings and a cyclohexanone core makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The furan rings can participate in electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study aldol condensation reactions and their mechanisms.
Biology: Investigated for its antioxidant properties, which can help in reducing oxidative stress in biological systems.
Medicine: Explored for its anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one exerts its effects is primarily through its interaction with biological molecules. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Known for its antioxidant and anti-inflammatory properties, curcumin shares a similar mechanism of action with (2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one.
Cyclovalone: Another compound with a cyclohexanone core, cyclovalone exhibits similar biological activities.
Uniqueness
What sets this compound apart is its unique structure, which combines the properties of furan rings and a cyclohexanone core. This combination enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
(2E,6E)-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-6-8-16(20-12)10-14-4-3-5-15(18(14)19)11-17-9-7-13(2)21-17/h6-11H,3-5H2,1-2H3/b14-10+,15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMHNULRKMSCKA-WFYKWJGLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2CCCC(=CC3=CC=C(O3)C)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)/C(=C/C3=CC=C(O3)C)/CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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